AF488 NHS ester TEA

Description

BenchChem offers high-quality AF488 NHS ester TEA suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about AF488 NHS ester TEA including the price, delivery time, and more detailed information at info@benchchem.com.

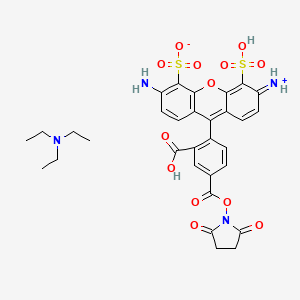

Structure

3D Structure of Parent

Properties

Molecular Formula |

C31H32N4O13S2 |

|---|---|

Molecular Weight |

732.7 g/mol |

IUPAC Name |

3-amino-6-azaniumylidene-9-[2-carboxy-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]-5-sulfoxanthene-4-sulfonate;N,N-diethylethanamine |

InChI |

InChI=1S/C25H17N3O13S2.C6H15N/c26-15-5-3-12-19(11-2-1-10(9-14(11)24(31)32)25(33)41-28-17(29)7-8-18(28)30)13-4-6-16(27)23(43(37,38)39)21(13)40-20(12)22(15)42(34,35)36;1-4-7(5-2)6-3/h1-6,9,26H,7-8,27H2,(H,31,32)(H,34,35,36)(H,37,38,39);4-6H2,1-3H3 |

InChI Key |

OQTDJZAVCSDIGF-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CC.C1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)C3=C4C=CC(=[NH2+])C(=C4OC5=C3C=CC(=C5S(=O)(=O)[O-])N)S(=O)(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to AF488 NHS Ester TEA for Advanced Biological Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Alexa Fluor™ 488 (AF488) N-hydroxysuccinimidyl (NHS) ester, with a particular focus on its use with triethylamine (TEA) as a catalyst. AF488 NHS ester is a highly efficient, amine-reactive fluorescent probe renowned for its brightness, photostability, and water solubility. These characteristics make it an invaluable tool for the fluorescent labeling of biomolecules, enabling precise tracking and quantification in a multitude of research and drug development applications.

Core Concepts: The Chemistry of Fluorescent Labeling

AF488 NHS ester facilitates the covalent attachment of the AF488 fluorophore to primary amines (-NH₂) present on biomolecules such as proteins, peptides, and amine-modified oligonucleotides. The N-hydroxysuccinimidyl ester is a reactive group that readily undergoes a nucleophilic acyl substitution reaction with the unprotonated amine, forming a stable amide bond. This reaction is highly specific for primary amines, which are predominantly found on the N-terminus of polypeptide chains and the side chains of lysine residues.

The efficiency of this labeling reaction is critically dependent on the pH of the reaction buffer. An alkaline environment (pH 8.3-9.0) is optimal to ensure that the primary amines are deprotonated and thus sufficiently nucleophilic to attack the NHS ester.

In non-aqueous labeling reactions, a tertiary amine base such as triethylamine (TEA) is often employed. TEA acts as a catalyst by deprotonating the primary amines, thereby increasing their nucleophilicity and promoting an efficient reaction with the NHS ester.

Quantitative Data Summary

For ease of comparison, the key quantitative properties of AF488 NHS ester are summarized in the tables below.

Table 1: Spectroscopic and Physicochemical Properties of AF488 NHS Ester

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~494 nm | [1][2] |

| Emission Maximum (λem) | ~517 nm | [1][2] |

| Molar Extinction Coefficient | ~73,000 cm⁻¹M⁻¹ | [1][2] |

| Fluorescence Quantum Yield (Φ) | ~0.92 | [3] |

| Fluorescence Lifetime (τ) | ~4.1 ns | [4] |

| Molecular Weight | ~643.4 g/mol | [1] |

| Optimal pH for Labeling | 8.3 - 9.0 | [5] |

| pH Insensitivity Range | 4 - 10 | [1][6] |

Table 2: Recommended Parameters for Antibody Labeling with AF488 NHS Ester

| Parameter | Recommended Value | Reference(s) |

| Antibody Concentration | 2 - 10 mg/mL | [5] |

| Molar Ratio of Dye to Antibody (IgG) | 5:1 to 20:1 | [7] |

| Reaction Buffer | 0.1–0.2 M Sodium Bicarbonate, pH 8.3 | [1] |

| Reaction Time | 1 hour | [1] |

| Reaction Temperature | Room Temperature | [1] |

Experimental Protocols

General Protein and Antibody Labeling with AF488 NHS Ester in Aqueous Buffer

This protocol is optimized for labeling approximately 1 mg of an IgG antibody. Reactions can be scaled up or down as needed.

Materials:

-

Protein or antibody of interest in an amine-free buffer (e.g., PBS)

-

AF488 NHS ester

-

Anhydrous dimethylsulfoxide (DMSO)

-

1 M Sodium bicarbonate solution, pH 8.5-9.5

-

Purification column (e.g., Sephadex G-25)

Methodology:

-

Protein Preparation:

-

Dye Preparation:

-

Immediately before use, dissolve 1 mg of AF488 NHS ester in 100 µL of anhydrous DMSO to create a 10 mg/mL stock solution. Vortex to ensure complete dissolution.[7]

-

-

Labeling Reaction:

-

Adjust the pH of the protein solution to 8.3-9.0 by adding 1/10th volume of 1 M sodium bicarbonate. For example, add 50 µL of 1 M sodium bicarbonate to 500 µL of the antibody solution.[8]

-

Calculate the required volume of the AF488 NHS ester stock solution to achieve the desired molar ratio of dye to protein (a 10:1 ratio is a good starting point for IgG).[7]

-

Add the calculated amount of the AF488 NHS ester solution to the protein solution while gently vortexing.

-

Incubate the reaction for 1 hour at room temperature, protected from light.[1]

-

-

Purification of the Conjugate:

-

Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).

-

Elute the conjugate with PBS (pH 7.2-7.4). The labeled protein will elute first.

-

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and 494 nm (for AF488).

-

Calculate the protein concentration and the concentration of the dye using the Beer-Lambert law. A correction factor for the absorbance of the dye at 280 nm (A₂₈₀, actual = A₂₈₀, observed – (CF₂₈₀ × A₄₉₄)) should be applied. The correction factor for AF488 is approximately 0.11.

-

The DOL is the molar ratio of the dye to the protein. For most applications, a DOL of 4-9 is optimal for IgG antibodies.[9]

-

Peptide Labeling with AF488 NHS Ester in a Non-Aqueous Solvent with TEA

This protocol is suitable for labeling peptides or other biomolecules that are soluble in organic solvents.

Materials:

-

Amine-containing peptide

-

AF488 NHS ester

-

Anhydrous N,N-dimethylformamide (DMF)

-

Triethylamine (TEA)

-

Reverse-phase HPLC for purification

Methodology:

-

Reagent Preparation:

-

Dissolve the peptide in anhydrous DMF to a final concentration of 5-20 mM.

-

Dissolve AF488 NHS ester in anhydrous DMF to a similar concentration.

-

-

Labeling Reaction:

-

Purification:

-

Evaporate the solvent under vacuum.

-

Purify the labeled peptide using reverse-phase HPLC.

-

Visualizations

Experimental Workflow for Antibody Labeling

Caption: Workflow for labeling antibodies with AF488 NHS ester.

G-Protein Coupled Receptor (GPCR) Signaling Pathway Visualization

The following diagram illustrates a common application of AF488-labeled ligands in studying G-protein coupled receptor (GPCR) signaling. A fluorescently labeled agonist binds to the GPCR, inducing a conformational change that activates the associated G-protein. The activated Gα subunit then modulates the activity of an effector enzyme, leading to the production of a second messenger and downstream cellular responses.

Caption: GPCR signaling initiated by a fluorescently labeled agonist.

References

- 1. Alexa Fluor 488 NHS Ester (Succinimidyl Ester) | LabX.com [labx.com]

- 2. Invitrogen Alexa Fluor 488 NHS Ester (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]

- 3. What is the quantum yield of Alexa Fluor 488? | AAT Bioquest [aatbio.com]

- 4. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. docs.aatbio.com [docs.aatbio.com]

- 8. benchchem.com [benchchem.com]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. neb.com [neb.com]

An In-depth Technical Guide to AF488 NHS Ester TEA: Structure, Properties, and Applications

For researchers, scientists, and drug development professionals, the precise and reliable labeling of biomolecules is paramount for accurate experimental outcomes. AF488 NHS ester TEA stands out as a bright and photostable amine-reactive fluorescent dye, widely utilized for conjugating to proteins, antibodies, and other biomolecules. This guide provides a comprehensive overview of its chemical structure, properties, and detailed experimental protocols for its use.

Core Chemical Identity and Properties

AF488 NHS ester TEA, also known as Alexa Fluor™ 488 NHS ester, triethylammonium salt, is a sulfonated rhodamine dye derivative.[1][2] Its chemical structure is characterized by a fluorophore core, a reactive N-hydroxysuccinimidyl (NHS) ester group, and a triethylammonium (TEA) salt, which enhances its solubility in aqueous buffers commonly used in biological experiments. The NHS ester group specifically reacts with primary amines on target biomolecules to form stable amide bonds.[1][3]

Chemical Structure:

The core structure of the AF488 fluorophore is based on the highly fluorescent rhodamine 110. The molecule's full chemical name is 3-amino-6-azaniumylidene-9-[2-carboxy-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]-5-sulfoxanthene-4-sulfonate;N,N-diethylethanamine.

A summary of its key chemical and physical properties is presented in the table below.

| Property | Value |

| Molecular Formula | C31H32N4O13S2 |

| Molecular Weight | 732.74 g/mol |

| Appearance | Dark orange solid |

| Solubility | Good in water, DMF, and DMSO |

| Reactive Group | N-hydroxysuccinimidyl (NHS) ester |

| Reactivity | Primary amines |

| Optimal Reaction pH | 8.3 - 8.5 |

Spectroscopic and Photophysical Properties

AF488 is prized for its exceptional brightness and photostability, making it an ideal choice for demanding applications such as fluorescence microscopy and flow cytometry.[1] Its fluorescence is also notably insensitive to pH in the range of 4 to 10.[3]

The key spectroscopic properties are summarized in the table below.

| Property | Value |

| Excitation Maximum (λex) | ~495 nm |

| Emission Maximum (λem) | ~519 nm |

| Molar Extinction Coefficient (ε) | ~71,800 L·mol⁻¹·cm⁻¹ |

| Fluorescence Quantum Yield (Φ) | ~0.91 - 0.92 |

Experimental Protocols

The following sections provide detailed methodologies for common applications of AF488 NHS ester TEA.

Antibody Labeling Protocol (IgG)

This protocol is optimized for labeling approximately 1 mg of an IgG antibody.

Materials:

-

AF488 NHS ester TEA

-

IgG antibody (in amine-free buffer, e.g., PBS)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

1 M Sodium bicarbonate buffer, pH 8.3

-

Purification column (e.g., Sephadex G-25)

-

Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure:

-

Antibody Preparation:

-

Ensure the antibody is at a concentration of at least 2 mg/mL in an amine-free buffer like PBS.

-

If the buffer contains primary amines (e.g., Tris or glycine), dialyze the antibody against PBS.

-

-

Dye Solution Preparation:

-

Immediately before use, dissolve 1 mg of AF488 NHS ester TEA in 100 µL of anhydrous DMF or DMSO to create a 10 mM stock solution.

-

-

Conjugation Reaction:

-

Add the antibody solution to a reaction tube.

-

Add the desired molar excess of the reactive dye to the antibody solution. A 10-fold molar excess is a common starting point.

-

Slowly add the dissolved AF488 NHS ester TEA to the antibody solution while gently vortexing.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

-

Purification:

-

Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.

-

Collect the fractions containing the labeled antibody, which will be the first colored fractions to elute.

-

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (A280) and 495 nm (A495).

-

Calculate the protein concentration and the dye concentration using the Beer-Lambert law and the respective extinction coefficients.

-

The DOL is the molar ratio of the dye to the protein.

-

Visualizing Experimental Workflows

The following diagrams illustrate common experimental workflows and the chemical reaction involved in using AF488 NHS ester TEA.

References

AF488 NHS ester TEA excitation and emission spectra

An In-depth Technical Guide to AF488 NHS Ester (TEA) for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic properties and applications of Alexa Fluor™ 488 (AF488) NHS Ester (Triethylammonium Salt), a widely used amine-reactive fluorescent dye. It is intended for researchers, scientists, and professionals in drug development who utilize fluorescence-based techniques for biomolecule labeling and detection.

Core Spectroscopic Properties

AF488 is a bright, photostable, and hydrophilic green-fluorescent dye, making it an excellent choice for labeling proteins, antibodies, and other biomolecules.[1][2] Its fluorescence is independent of pH over a broad range from pH 4 to 10.[2][3] The N-hydroxysuccinimidyl (NHS) ester moiety allows for the covalent conjugation of the dye to primary amines on target molecules.[3][4]

The key spectroscopic parameters of AF488 NHS ester are summarized in the table below.

| Parameter | Value | Reference |

| Excitation Maximum (λex) | ~494-495 nm | [1][3][5] |

| Emission Maximum (λem) | ~517-519 nm | [1][3][5] |

| Molar Extinction Coefficient (ε) | ~71,800 - 73,000 cm⁻¹M⁻¹ | [1][2][3][5] |

| Fluorescence Quantum Yield (Φ) | ~0.91 - 0.92 | [1][6][7] |

| Recommended Laser Line | 488 nm | [2][3] |

Chemical Principle of Labeling

The N-hydroxysuccinimidyl (NHS) ester of AF488 is an amine-reactive derivative that forms a stable, covalent amide bond with primary amines (e.g., the side chain of lysine residues in proteins or amine-modified oligonucleotides).[3][4][8] The reaction is most efficient in a slightly alkaline environment (pH 8.0-9.0) where the primary amines are deprotonated and thus more nucleophilic.[2][4]

Chemical reaction of AF488 NHS ester with a primary amine.

Detailed Experimental Protocol for Protein Labeling

This protocol provides a general procedure for labeling proteins, such as antibodies, with AF488 NHS ester. Optimization may be required for specific proteins.

Required Reagents and Equipment

-

AF488 NHS Ester (TEA salt)

-

Protein to be labeled (at a concentration of at least 2 mg/mL, free of BSA and sodium azide)[3][9]

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[3][10]

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[3][9]

-

Purification column (e.g., gel filtration column like Sephadex G-25)

-

Spectrophotometer

-

Standard lab equipment (pipettes, microcentrifuge tubes, vortexer, rotator)

Experimental Workflow

Workflow for labeling proteins with AF488 NHS ester.

Step-by-Step Procedure

-

Prepare the Protein Solution:

-

Prepare the Dye Stock Solution:

-

Immediately before use, dissolve the AF488 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[9] Vortex to ensure it is fully dissolved.

-

-

Perform the Labeling Reaction:

-

Calculate the required volume of the dye stock solution. A molar dye-to-protein ratio of 5:1 to 20:1 is a good starting point for optimization.[5]

-

Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.

-

Incubate the reaction for 1 hour at room temperature, protected from light, with gentle mixing.[3][9]

-

-

Purify the Conjugate:

-

Prepare a gel filtration column according to the manufacturer's instructions to separate the labeled protein from the unreacted dye and hydrolysis byproducts.

-

Apply the reaction mixture to the column.

-

Elute with an appropriate buffer (e.g., PBS). The first colored fraction to elute will be the AF488-labeled protein.

-

-

Determine the Degree of Labeling (DOL):

-

The DOL (the average number of dye molecules per protein molecule) can be determined spectrophotometrically.

-

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at ~494 nm (for AF488).

-

The DOL can be calculated using the following formula:

-

DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF_280)) × ε_dye]

-

Where:

-

A_max is the absorbance at the excitation maximum (~494 nm).

-

A_280 is the absorbance at 280 nm.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

ε_dye is the molar extinction coefficient of the dye at the excitation maximum (~73,000 cm⁻¹M⁻¹).

-

CF_280 is the correction factor for the dye's absorbance at 280 nm (typically ~0.10-0.11 for AF488).[1]

-

-

-

-

Storage:

-

Store the labeled protein at 4°C for short-term use or at -20°C for long-term storage.[8] For long-term storage, it is advisable to add a cryoprotectant like glycerol and aliquot to avoid repeated freeze-thaw cycles.

-

Visualization of Spectral Properties

The excitation and emission spectra of AF488 are well-defined, with a relatively small Stokes shift (the difference between the excitation and emission maxima). This is characteristic of many rhodamine-based dyes.[1]

Conceptual representation of AF488 spectra.

Conclusion

AF488 NHS ester is a versatile and robust fluorescent probe for labeling biomolecules in a wide range of applications, including fluorescence microscopy, flow cytometry, and immunofluorescence assays. Its high quantum yield, excellent photostability, and simple conjugation chemistry make it an invaluable tool for researchers in life sciences and drug development. Adherence to optimized labeling and purification protocols is crucial for obtaining high-quality, reproducible results.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. Invitrogen Alexa Fluor 488 NHS Ester (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]

- 4. fluidic.com [fluidic.com]

- 5. Buy AF488 NHS ester (diTEA) [smolecule.com]

- 6. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. What is the quantum yield of Alexa Fluor 488? | AAT Bioquest [aatbio.com]

- 8. NHS ester protocol for labeling proteins [abberior.rocks]

- 9. medchemexpress.com [medchemexpress.com]

- 10. interchim.fr [interchim.fr]

An In-depth Technical Guide to the Mechanism of Action of AF488 NHS Ester with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical mechanism, practical application, and key experimental considerations for the use of Alexa Fluor™ 488 (AF488) N-hydroxysuccinimidyl (NHS) ester in the labeling of primary amines. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals employing bioconjugation techniques for fluorescent labeling of proteins, antibodies, and other biomolecules.

Core Mechanism of Action

The fundamental principle behind the use of AF488 NHS ester for labeling biomolecules is the reaction between the N-hydroxysuccinimidyl ester functional group and a primary amine. This reaction results in the formation of a stable, covalent amide bond, securely attaching the bright and photostable AF488 fluorophore to the target molecule.[1][2]

The primary amine, typically found at the N-terminus of proteins or on the side chain of lysine residues, acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This nucleophilic acyl substitution reaction proceeds through a tetrahedral intermediate, ultimately leading to the displacement of the N-hydroxysuccinimide group as a leaving group.[2][3]

The Role of Triethylamine (TEA)

The reaction between an NHS ester and a primary amine is significantly influenced by pH.[1][4] For the primary amine to be an effective nucleophile, it must be in its unprotonated form. The optimal pH range for this reaction is typically between 8.3 and 8.5.[4][5] Below this range, the amine is predominantly protonated (R-NH3+), rendering it non-nucleophilic. Above this range, the rate of hydrolysis of the NHS ester increases significantly, where water molecules act as nucleophiles, leading to the formation of an unreactive carboxylic acid and reducing the labeling efficiency.[3][6]

Triethylamine (TEA) or other non-nucleophilic tertiary amine bases such as N,N-diisopropylethylamine (DIEA) are often included in the reaction mixture, particularly when performing the reaction in organic solvents or when precise pH control is critical. The role of TEA is twofold:

-

Base Catalyst: TEA acts as a base to deprotonate the primary amine, increasing its nucleophilicity and thereby accelerating the rate of the desired acylation reaction.

-

Acid Scavenger: The reaction releases N-hydroxysuccinimide, which is weakly acidic. TEA neutralizes this acidic byproduct, maintaining the optimal pH of the reaction mixture and preventing any potential acid-catalyzed side reactions or degradation of the target molecule.

Quantitative Data Summary

The efficiency and outcome of the labeling reaction are dependent on several quantitative parameters. The following tables summarize key data for the AF488 fluorophore and the stability of the AF488 NHS ester.

Table 1: Physicochemical and Spectroscopic Properties of AF488

| Property | Value |

| Excitation Maximum (Ex) | ~495 nm |

| Emission Maximum (Em) | ~519 nm |

| Molar Extinction Coefficient | ~71,000 cm⁻¹M⁻¹ |

| Fluorescence Quantum Yield | ~0.92 |

| Molecular Weight | ~643.4 g/mol |

Table 2: Half-life of NHS Esters at Various pH and Temperatures

| pH | Temperature (°C) | Half-life |

| 7.0 | 0 | 4-5 hours |

| 8.0 | 25 (Room Temp) | ~1 hour |

| 8.5 | 25 (Room Temp) | ~30 minutes |

| 8.6 | 4 | 10 minutes |

Note: These values are approximate and can vary depending on the specific NHS ester and buffer composition.

Experimental Protocols

The following are detailed methodologies for key experiments involving AF488 NHS ester.

General Protein Labeling Protocol

This protocol is a general guideline for labeling proteins with AF488 NHS ester. Optimization may be required for specific proteins.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

AF488 NHS ester

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

-

(Optional) Triethylamine (TEA)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., Sephadex G-25) or dialysis cassette

Procedure:

-

Prepare Protein Solution:

-

Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange via dialysis or a desalting column.

-

Adjust the protein concentration to 2-10 mg/mL for optimal labeling.

-

-

Prepare AF488 NHS Ester Stock Solution:

-

Immediately before use, dissolve the AF488 NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

-

-

Perform the Labeling Reaction:

-

Add the reaction buffer to the protein solution at a 1:10 ratio (e.g., 50 µL of 1 M sodium bicarbonate for 500 µL of protein solution) to adjust the pH to ~8.3.

-

Calculate the required volume of AF488 NHS ester stock solution to achieve a 10-20 fold molar excess of dye to protein.

-

Add the calculated volume of the dye solution to the protein solution while gently vortexing.

-

If using TEA, it can be added at this stage to a final concentration of ~10-20 mM.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

-

Quench the Reaction:

-

Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.

-

Incubate for 30 minutes at room temperature.

-

-

Purify the Conjugate:

-

Remove unreacted dye and byproducts by size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.

-

Collect the fractions containing the labeled protein.

-

-

Determine the Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (A280) and 494 nm (A494).

-

Calculate the protein concentration: Protein Concentration (M) = [A280 - (A494 x 0.11)] / ε_protein where ε_protein is the molar extinction coefficient of the protein at 280 nm. The value 0.11 is the correction factor for the absorbance of AF488 at 280 nm.

-

Calculate the DOL: DOL = A494 / (ε_AF488 x Protein Concentration (M)) where ε_AF488 is the molar extinction coefficient of AF488 at 494 nm (~71,000 cm⁻¹M⁻¹).

-

Cell Surface Labeling for Flow Cytometry

This protocol describes the labeling of primary amines on the surface of live cells.

Materials:

-

Single-cell suspension in PBS

-

AF488 NHS ester

-

Anhydrous DMSO

-

Staining Buffer: PBS with 1% BSA

Procedure:

-

Prepare Cell Suspension:

-

Wash cells twice with ice-cold PBS to remove any amine-containing media.

-

Resuspend cells at a concentration of 1 x 10^7 cells/mL in ice-cold PBS.

-

-

Prepare AF488 NHS Ester Staining Solution:

-

Prepare a 1 mg/mL stock solution of AF488 NHS ester in anhydrous DMSO.

-

Dilute the stock solution in PBS to the desired final concentration (typically 0.1-10 µg/mL).

-

-

Cell Staining:

-

Add the AF488 NHS ester staining solution to the cell suspension.

-

Incubate for 15-30 minutes on ice, protected from light.

-

-

Wash Cells:

-

Quench the reaction and wash the cells by adding 10 volumes of staining buffer.

-

Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

-

Repeat the wash step twice.

-

-

Analyze by Flow Cytometry:

-

Resuspend the cells in staining buffer and analyze on a flow cytometer using the 488 nm laser for excitation and an appropriate emission filter (e.g., 530/30 nm).

-

Mandatory Visualizations

Reaction Mechanism and Experimental Workflows

Caption: Reaction mechanism of AF488 NHS ester with a primary amine, catalyzed by TEA.

Caption: A typical experimental workflow for labeling a protein with AF488 NHS ester.

Caption: Experimental workflow for immunofluorescence microscopy using an AF488-labeled secondary antibody.

Caption: A simplified signaling pathway illustrating FRET between an AF488-labeled receptor and a ligand.

References

- 1. researchgate.net [researchgate.net]

- 2. Alexa Fluor™ 488 NHS Ester (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ [thermofisher.com]

- 3. Unveiling cellular communications through rapid pan-membrane-protein labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fluidic.com [fluidic.com]

- 5. Imaging specific newly synthesized proteins within cells by fluorescence resonance energy transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tools.thermofisher.com [tools.thermofisher.com]

An In-depth Technical Guide to AF488 NHS Ester TEA for Labeling Proteins and Antibodies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and techniques for labeling proteins and antibodies using AF488 NHS ester, with a particular focus on the role of triethylamine (TEA) in specific applications. From the fundamental chemistry to detailed experimental protocols and data interpretation, this document serves as a technical resource for achieving optimal and reproducible conjugation results for a wide range of research and drug development applications.

Introduction to AF488 NHS Ester Labeling

AF488 (Alexa Fluor™ 488) is a bright, photostable, and highly water-soluble green fluorescent dye, making it an excellent choice for labeling proteins and antibodies, especially those that are sensitive to their environment.[1] Its N-hydroxysuccinimide (NHS) ester derivative is one of the most common amine-reactive chemical groups used for bioconjugation.[2][3] The NHS ester reacts efficiently with primary amines (-NH₂) present on the N-terminus of polypeptide chains and the side chains of lysine residues, forming a stable covalent amide bond.[2][4][5] This reaction is highly pH-dependent, with optimal labeling occurring in a slightly alkaline environment (pH 8.0-9.0).[2][6][7]

The fluorescence of AF488 is largely insensitive to pH over a wide range (pH 4-10), which is a significant advantage over other dyes like fluorescein.[8] AF488 has an excitation maximum at approximately 490 nm and an emission maximum at around 515 nm, making it compatible with the common 488 nm laser line used in many fluorescence-based instruments.[1]

The Chemistry of Labeling: Reaction Mechanism

The core of the labeling process is the acylation of a primary amine on the protein by the AF488 NHS ester. The NHS group is an excellent leaving group, facilitating the nucleophilic attack by the amine and resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide.

References

- 1. bioscience.co.uk [bioscience.co.uk]

- 2. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. fluidic.com [fluidic.com]

- 6. Alexa Fluor™ 488 NHS Ester (Succinimidyl Ester), 5 mg - FAQs [thermofisher.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. tools.thermofisher.com [tools.thermofisher.com]

An In-depth Technical Guide to AF488 NHS Ester (TEA) for Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Alexa Fluor™ 488 (AF488) N-hydroxysuccinimidyl (NHS) ester, often supplied as a triethylammonium (TEA) salt, a widely utilized fluorescent probe for labeling biomolecules in fluorescence microscopy and other fluorescence-based assays. We will delve into its core properties, reaction mechanism, detailed labeling protocols, and critical factors influencing conjugation efficiency.

Core Properties of AF488 NHS Ester

AF488 is a bright, photostable, and hydrophilic green-fluorescent dye, making it an excellent choice for labeling proteins, antibodies, and other biomolecules without significant quenching upon conjugation.[1] The NHS ester functional group makes it particularly reactive towards primary amines.

Quantitative Data Summary

The following table summarizes the key quantitative data for AF488 NHS Ester (TEA).

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~470 nm - 480 nm | [2][3] |

| Emission Maximum (λem) | ~520 nm - 525 nm | [2][3] |

| Molecular Weight (TEA salt) | 732.73 g/mol | [4] |

| Molecular Formula (TEA salt) | C₃₁H₃₂N₄O₁₃S₂ | [4] |

| Solubility | Soluble in DMSO, DMF, and water (0.5 mg/mL) | [2][4][5] |

| Optimal Reaction pH | 8.0 - 8.5 | [6][7][8] |

Reaction Mechanism and Experimental Workflow

The fundamental principle behind labeling with AF488 NHS ester is the reaction of the succinimidyl ester with primary amino groups (-NH₂) present on the target biomolecule, such as the side chain of lysine residues or the N-terminus of a protein. This reaction forms a stable, covalent amide bond.[6][9][10]

Signaling Pathway Diagram

Caption: Reaction of AF488 NHS ester with a primary amine on a protein.

Experimental Workflow

A typical workflow for labeling a protein with AF488 NHS ester involves several key steps, from preparation of the reagents to purification of the final conjugate.

Caption: General experimental workflow for protein labeling with AF488 NHS ester.

Detailed Experimental Protocols

The following protocols are generalized from multiple sources and should be optimized for your specific protein and application.[3][7][11][12]

Preparation of Reagents

-

Protein Solution (Solution A):

-

Dissolve the protein (e.g., antibody) in an amine-free buffer such as 1X Phosphate-Buffered Saline (PBS) or 0.1 M sodium bicarbonate.[5]

-

Ensure the protein concentration is between 2-10 mg/mL for optimal labeling.[8]

-

Adjust the pH of the protein solution to 8.0-8.5 using 1 M sodium bicarbonate if necessary.[7][8] Note: Buffers containing primary amines like Tris are not recommended as they will compete for reaction with the NHS ester.[5] Proteins stabilized with BSA or gelatin, or in solutions with sodium azide, may require purification via dialysis or spin columns prior to labeling.

-

-

AF488 NHS Ester Stock Solution (Solution B):

-

Allow the vial of AF488 NHS ester to warm to room temperature before opening to prevent moisture condensation.

-

Dissolve the dye in anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to a concentration of 1-10 mg/mL.[7][11] Vortex to ensure the dye is fully dissolved.

-

This stock solution should be prepared fresh. For short-term storage, keep at -20°C, protected from light and moisture.[3][13]

-

Labeling Reaction

-

Calculate the required volume of the AF488 NHS ester stock solution. A molar dye-to-protein ratio of 10:1 is a common starting point for optimization.[2] Ratios can be varied from 5:1 to 20:1 to achieve the desired degree of labeling (DOL).[11]

-

Add the calculated volume of the dye stock solution to the protein solution while gently vortexing. The final concentration of DMSO or DMF in the reaction mixture should be less than 10%.[11]

-

Incubate the reaction for 1 hour at room temperature, protected from light.[2][7] Gentle shaking or rotation during incubation can improve labeling efficiency.

Purification of the Conjugate

It is crucial to remove any unreacted, hydrolyzed dye from the labeled protein. Gel filtration is the most common method.

-

Prepare a gel filtration column (e.g., Sephadex G-25) according to the manufacturer's instructions.[8] Equilibrate the column with PBS (pH 7.2-7.4).

-

Load the reaction mixture onto the column.

-

Elute the conjugate with PBS. The first colored band to elute is the labeled protein, which moves faster than the smaller, free dye molecules.

-

Collect the fractions containing the fluorescently labeled protein.

Storage of the Conjugate

Store the purified conjugate at 4°C, protected from light, for short-term use. For long-term storage, add a cryoprotectant if necessary, aliquot, and store at -20°C to -80°C.[7][12] Avoid repeated freeze-thaw cycles.[12]

Factors Affecting Labeling Efficiency

Several factors can influence the success of the labeling reaction. Understanding these relationships is key to optimizing your protocol.

Caption: Key factors influencing the efficiency of AF488 NHS ester labeling.

-

pH: The reaction is strongly pH-dependent. At pH levels below 8, the primary amino groups are protonated and less available to react.[6] Above pH 8.5, the rate of hydrolysis of the NHS ester increases significantly, reducing the amount of dye available for conjugation.[6]

-

Buffer Composition: The presence of primary amines in the buffer (e.g., Tris or glycine) will compete with the target protein for the dye, significantly reducing labeling efficiency.[5]

-

Protein Concentration: Higher protein concentrations generally lead to better labeling efficiency.[12]

-

Dye to Protein Ratio: The degree of labeling (DOL) can be controlled by adjusting the molar ratio of the AF488 NHS ester to the protein. Higher ratios lead to a higher DOL, but over-labeling can lead to protein denaturation or fluorescence quenching.

By carefully controlling these parameters, researchers can achieve consistent and optimal labeling of their biomolecules for high-quality results in fluorescence microscopy and other sensitive applications.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. immunomart.com [immunomart.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. fluidic.com [fluidic.com]

- 7. NHS ester protocol for labeling proteins [abberior.rocks]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Amine Analysis Using AlexaFluor 488 Succinimidyl Ester and Capillary Electrophoresis with Laser-Induced Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 11. docs.aatbio.com [docs.aatbio.com]

- 12. leica-microsystems.com [leica-microsystems.com]

- 13. leica-microsystems.com [leica-microsystems.com]

A Technical Comparison of AF488 NHS Ester (TEA) and Carboxyfluorescein Succinimidyl Ester (CFSE) for Bioconjugation and Cellular Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of two widely used amine-reactive fluorescent dyes: Alexa Fluor™ 488 (AF488) NHS ester (triethylammonium salt) and carboxyfluorescein succinimidyl ester (CFSE). This document outlines their core chemical and physical properties, provides detailed experimental protocols for their use in protein labeling and cell proliferation assays, and presents a direct comparison of their performance characteristics to aid in the selection of the optimal reagent for specific research applications.

Core Properties and Chemical Structures

Both AF488 NHS ester and CFSE are valued for their ability to covalently label primary amines on biomolecules. The succinimidyl ester (NHS ester) moiety reacts with primary amines, such as the side chain of lysine residues in proteins, to form a stable amide bond.

AF488 NHS Ester (TEA) is a derivative of the highly photostable and bright fluorophore, Alexa Fluor™ 488. It is a sulfonated rhodamine dye, which contributes to its high water solubility and relative insensitivity to pH changes.[1][2]

Carboxyfluorescein succinimidyl ester (CFSE) , often used in its diacetate form (CFDA-SE) for improved cell permeability, is a derivative of fluorescein.[3][4] Upon entering a cell, intracellular esterases cleave the acetate groups, rendering the molecule fluorescent and trapping it within the cytoplasm where it can react with intracellular proteins.[4][5]

Quantitative Data Comparison

The selection of a fluorescent probe is often dictated by its photophysical properties. The following tables summarize the key quantitative data for AF488 and CFSE, facilitating a direct comparison.

| Property | AF488 NHS Ester (TEA) | Carboxyfluorescein Succinimidyl Ester (CFSE) | Reference |

| Excitation Maximum (λex) | ~494-496 nm | ~492-498 nm | [5][6][7][8] |

| Emission Maximum (λem) | ~517-519 nm | ~517-525 nm | [5][6][7][8] |

| Molar Extinction Coefficient (ε) | ~73,000 cm⁻¹M⁻¹ | Not explicitly stated for CFSE, but fluorescein is lower than AF488. | [6][9] |

| Quantum Yield (Φ) | ~0.92 | Not explicitly stated for CFSE, but fluorescein is generally lower and more pH-sensitive than AF488.[10][11] | [7][11] |

| Molecular Weight | ~643.4 g/mol | ~557.5 g/mol (for CFDA-SE) | [6][12] |

| Performance Characteristic | AF488 NHS Ester (TEA) | Carboxyfluorescein Succinimidyl Ester (CFSE) | Reference |

| Photostability | High; significantly more photostable than fluorescein.[10][13] | Moderate; prone to photobleaching.[10][14] | [10][13][14] |

| pH Sensitivity | Low; fluorescence is stable over a wide pH range (pH 4-10).[2][14] | High; fluorescence intensity is pH-dependent and decreases in acidic environments.[13][14] | [2][13][14] |

| Brightness | Very high; conjugates are significantly brighter than fluorescein conjugates.[10][13] | Moderate to high. | [10][13] |

| Water Solubility | High.[1][2] | Moderate. | [1][2] |

Experimental Protocols

Protein Labeling with AF488 NHS Ester

This protocol provides a general guideline for labeling proteins, such as antibodies, with AF488 NHS ester.

Materials:

-

Protein solution (2-10 mg/mL in amine-free buffer, e.g., PBS pH 7.2-7.4)

-

AF488 NHS ester

-

Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)

-

1 M Sodium Bicarbonate (pH 8.3-8.5)

-

Purification column (e.g., spin desalting column or size-exclusion chromatography)

Procedure:

-

Prepare Protein Solution: Ensure the protein solution is at a concentration of 2-10 mg/mL and is in a buffer free of primary amines (e.g., Tris) or ammonium salts.[15][16] The optimal pH for the labeling reaction is 8.3-8.5.[17][18] Adjust the pH with 1 M sodium bicarbonate if necessary.[16]

-

Prepare Dye Stock Solution: Immediately before use, dissolve the AF488 NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[6][15]

-

Labeling Reaction: Add the dye stock solution to the protein solution while gently vortexing. The molar ratio of dye to protein may need to be optimized, but a starting point of a 10:1 molar excess of dye is common.[16]

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[6]

-

Purification: Separate the labeled protein from the unreacted dye using a spin desalting column or size-exclusion chromatography.

Cell Proliferation Assay using CFSE (from CFDA-SE)

This protocol describes the labeling of cells in suspension for tracking cell division by flow cytometry.

Materials:

-

Cells in single-cell suspension

-

Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE)

-

Anhydrous dimethylsulfoxide (DMSO)

-

Phosphate-buffered saline (PBS) or other amine-free buffer

-

Complete cell culture medium

Procedure:

-

Prepare CFDA-SE Stock Solution: Dissolve CFDA-SE in anhydrous DMSO to a stock concentration of 1-10 mM.[19] Aliquot and store at -20°C, protected from light and moisture.[20]

-

Prepare Cell Suspension: Resuspend cells in pre-warmed (37°C) PBS at a concentration of 1-10 x 10⁶ cells/mL.[21]

-

Prepare Staining Solution: Dilute the CFDA-SE stock solution in pre-warmed PBS to the desired final working concentration (typically 1-10 µM).[19]

-

Cell Labeling: Add the cell suspension to an equal volume of the staining solution and mix gently. Incubate for 10-20 minutes at 37°C, protected from light.[21][22]

-

Quench Reaction: Stop the labeling reaction by adding 5 volumes of cold, complete culture medium. The serum proteins will react with any unbound CFSE.[21]

-

Wash Cells: Pellet the cells by centrifugation and wash them twice with fresh, pre-warmed culture medium to remove any remaining unbound dye.[22]

-

Incubation and Analysis: Resuspend the cells in complete culture medium and culture under desired conditions. Analyze cell proliferation by flow cytometry at different time points. With each cell division, the CFSE fluorescence intensity will be halved.[22]

Mandatory Visualizations

Caption: Workflow for labeling proteins with AF488 NHS ester.

Caption: Workflow for cell proliferation assay using CFSE.

Conclusion

Both AF488 NHS ester and CFSE are powerful tools for fluorescently labeling biomolecules and cells. The choice between them depends heavily on the specific application.

AF488 NHS ester is the superior choice for applications requiring high brightness, photostability, and pH insensitivity, such as in fluorescence microscopy and the labeling of proteins for sensitive immunoassays.[2][13] Its high water solubility also simplifies the labeling process.[1]

CFSE remains a widely used and effective tool for tracking cell proliferation due to its ability to be stably retained within cells and evenly distributed to daughter cells.[3][22] While it is less photostable and more pH-sensitive than AF488, these factors are often less critical for flow cytometry-based proliferation assays. The use of the diacetate form (CFDA-SE) allows for efficient loading into live cells.[4]

For researchers in drug development, the robust and stable fluorescence of AF488-labeled antibodies or proteins can provide more reliable and quantifiable data in target binding and localization studies. For immunological studies focused on lymphocyte proliferation and tracking, CFSE remains the gold standard.[3] Careful consideration of the experimental requirements outlined in this guide will enable the selection of the most appropriate fluorescent probe for generating high-quality, reproducible data.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]

- 3. Carboxyfluorescein succinimidyl ester - Wikipedia [en.wikipedia.org]

- 4. Carboxyfluorescein diacetate succinimidyl ester - Wikipedia [en.wikipedia.org]

- 5. CFSE | AAT Bioquest [aatbio.com]

- 6. Invitrogen Alexa Fluor 488 NHS Ester (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]

- 7. app.fluorofinder.com [app.fluorofinder.com]

- 8. biocompare.com [biocompare.com]

- 9. Amine Analysis Using AlexaFluor 488 Succinimidyl Ester and Capillary Electrophoresis with Laser-Induced Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. optolongfilter.com [optolongfilter.com]

- 11. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. stemcell.com [stemcell.com]

- 13. chem.uci.edu [chem.uci.edu]

- 14. researchgate.net [researchgate.net]

- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 16. medchemexpress.com [medchemexpress.com]

- 17. fluidic.com [fluidic.com]

- 18. lumiprobe.com [lumiprobe.com]

- 19. CFSE Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 20. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 21. CFSE Proliferation assay. [bio-protocol.org]

- 22. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

An In-depth Technical Guide to the Basic Applications of Alexa Fluor™ 488 NHS Ester (Succinimidyl Ester) in Cell Biology

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental applications of Alexa Fluor™ 488 (AF488) NHS Ester, often used with Triethylamine (TEA), in cell biology. We will delve into its core principles, provide detailed experimental protocols, and present quantitative data and visual workflows to facilitate its effective use in research and development.

Introduction to Alexa Fluor™ 488 NHS Ester

Alexa Fluor™ 488 is a bright, photostable, and pH-insensitive green fluorescent dye that has become an indispensable tool in cellular analysis.[1][2] Its N-hydroxysuccinimidyl (NHS) ester derivative is a widely used amine-reactive labeling reagent. This functional group readily reacts with primary amines (-NH₂) on biomolecules to form stable covalent amide bonds.[3][4] This reaction is the foundation for a multitude of applications, including the fluorescent labeling of antibodies, proteins, and cell surfaces for visualization and quantification.[3][5]

The inclusion of a non-nucleophilic base, such as Triethylamine (TEA), is crucial for efficient labeling.[6] At a physiological pH, primary amines are protonated and thus non-reactive. TEA helps to maintain an alkaline environment (optimally pH 8.3-8.5), which deprotonates the amines, rendering them nucleophilic and capable of reacting with the NHS ester.[1][6]

Quantitative Data

For successful and reproducible experiments, understanding the physicochemical and spectral properties of AF488 is essential. The following table summarizes key quantitative data for AF488 and its NHS ester.

| Property | Value | Reference(s) |

| Maximum Excitation Wavelength (λex) | 496 nm | [1] |

| Maximum Emission Wavelength (λem) | 519 nm | [1] |

| Molar Extinction Coefficient (at λex) | ~71,000 cm⁻¹M⁻¹ | [1] |

| Quantum Yield | 0.92 | [1] |

| Molecular Weight (NHS Ester) | ~643.4 g/mol | [7] |

| Optimal Reaction pH | 8.3 - 8.5 | [1] |

Core Applications and Experimental Protocols

The primary application of AF488 NHS ester is the covalent labeling of proteins, most notably antibodies, for use in a variety of cell biology techniques.

Antibody Labeling

Fluorescently labeled antibodies are fundamental for techniques like immunofluorescence microscopy and flow cytometry.

1. Antibody Preparation:

-

Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains Tris or glycine, the antibody must be purified by dialysis or with a desalting column.[8]

-

Adjust the antibody concentration to 2 mg/mL.

2. AF488 NHS Ester Stock Solution Preparation:

-

Immediately before use, dissolve the AF488 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[5]

3. Labeling Reaction:

-

Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to ~8.3.[5]

-

Calculate the required volume of AF488 NHS ester stock solution to achieve the desired molar ratio of dye to antibody (a 10:1 ratio is a common starting point).

-

Add the calculated amount of AF488 NHS ester to the antibody solution while gently vortexing.

-

Incubate the reaction for 1 hour at room temperature, protected from light.[5]

4. Purification of the Labeled Antibody:

-

Remove unreacted dye using a desalting column (e.g., Sephadex G-25) equilibrated with PBS.

-

Collect the fractions containing the labeled antibody (typically the first colored fractions).

5. Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the conjugate at 280 nm and 494 nm.

-

Calculate the protein concentration and the dye concentration using the Beer-Lambert law and the extinction coefficients for the antibody and AF488.

-

The DOL is the molar ratio of the dye to the protein. An optimal DOL for antibodies is typically between 4 and 9.

Cell Surface Protein Labeling

AF488 NHS ester can be used to label all primary amine-containing proteins on the surface of live cells, providing a pan-membrane stain.

1. Cell Preparation:

-

Wash cells twice with ice-cold PBS (pH 8.0) to remove any amine-containing media components.

-

Resuspend the cells in ice-cold PBS (pH 8.0) at a concentration of 1 x 10⁶ cells/mL.

2. Labeling Reaction:

-

Prepare a fresh 1 mg/mL solution of AF488 NHS ester in anhydrous DMSO.

-

Add the AF488 NHS ester solution to the cell suspension to a final concentration of 0.05-0.1 mg/mL.

-

Incubate on ice for 15-30 minutes, protected from light.

3. Quenching and Washing:

-

Quench the reaction by adding an equal volume of an amine-containing buffer (e.g., 50 mM Tris or glycine in PBS).

-

Wash the cells three times with ice-cold PBS to remove unreacted dye and quenching buffer.

4. Imaging:

-

Resuspend the cells in an appropriate imaging medium and proceed with fluorescence microscopy.

Intracellular Protein Labeling

Labeling of intracellular proteins with AF488 NHS ester requires cell fixation and permeabilization to allow the dye to enter the cell. This is typically achieved by labeling a primary antibody with AF488 NHS ester first, and then using this conjugate for immunolabeling. Direct labeling of intracellular proteins post-permeabilization is less common due to the non-specific nature of the NHS ester reaction with all accessible primary amines. For targeted intracellular labeling, it is standard practice to use a fluorescently pre-labeled antibody.

Visualizing Workflows and Pathways

To better illustrate the processes described, the following diagrams have been generated using Graphviz.

Conclusion

Alexa Fluor™ 488 NHS Ester is a versatile and robust tool for fluorescently labeling proteins and cells in a wide range of biological applications. Its bright, stable fluorescence and the specific reactivity of the NHS ester with primary amines make it a preferred choice for researchers. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, scientists and drug development professionals can effectively utilize AF488 NHS ester to generate high-quality, reproducible data in their cellular and molecular biology research.

References

- 1. fluidic.com [fluidic.com]

- 2. Thio-NHS esters are non-innocent protein acylating reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. docs.aatbio.com [docs.aatbio.com]

- 5. researchgate.net [researchgate.net]

- 6. Alexa Fluor 488 NHS Ester (Succinimidyl Ester) | LabX.com [labx.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. medchemexpress.com [medchemexpress.com]

Methodological & Application

Covalent Labeling of Antibodies with AF488 NHS Ester: A Detailed Protocol

This application note provides a comprehensive, step-by-step protocol for the covalent labeling of antibodies with Alexa Fluor™ 488 (AF488) N-hydroxysuccinimidyl (NHS) ester. This method is a cornerstone for preparing fluorescently labeled antibodies for a wide array of applications in biological research and drug development, including flow cytometry, immunofluorescence microscopy, and various immunoassays. The protocol details antibody preparation, the labeling reaction, purification of the final conjugate, and methods for determining the degree of labeling.

The fundamental principle of this labeling chemistry involves the reaction of the AF488 NHS ester with primary amine groups (-NH2) present on the antibody.[1][2] These primary amines are primarily located on the side chains of lysine residues and at the N-terminus of the antibody's polypeptide chains.[1] The reaction forms a stable amide bond, covalently attaching the AF488 fluorophore to the antibody.[2][3] For this reaction to proceed optimally, a slightly alkaline pH of 8.3 is recommended.[1]

Key Experimental Parameters

Successful and reproducible antibody labeling hinges on the careful control of several experimental parameters. The following table summarizes the key quantitative data for labeling a typical IgG antibody (molecular weight ~150 kDa) with AF488 NHS ester.

| Parameter | Recommended Value | Notes |

| Antibody Purity | >95% | The antibody solution should be free of amine-containing substances like Tris, glycine, or BSA.[4][5] |

| Antibody Concentration | 2-10 mg/mL | Concentrations below 2 mg/mL can significantly reduce labeling efficiency.[3] |

| Reaction Buffer | Amine-free buffer (e.g., PBS) | Buffers containing primary amines will compete with the antibody for reaction with the NHS ester.[1] |

| Reaction pH | 8.3 - 9.0 | Achieved by adding a sodium bicarbonate solution.[3] |

| AF488 NHS Ester Stock Solution | 10 mg/mL in anhydrous DMSO | The dye is moisture-sensitive and should be dissolved immediately before use.[1][4] |

| Molar Ratio of Dye to Antibody | 5:1 to 20:1 | This ratio may need to be optimized for different antibodies.[3] |

| Incubation Time | 1 hour | At room temperature, protected from light.[1] |

| Optimal Degree of Labeling (DOL) | 4-9 moles of dye per mole of IgG | This provides a good balance between signal intensity and potential quenching or loss of antibody function.[3] |

Experimental Workflow

The overall workflow for the AF488 labeling of antibodies is depicted in the following diagram.

Step-by-Step Experimental Protocol

Antibody Preparation

-

Buffer Exchange : Ensure the antibody is in a buffer that is free of primary amines. If the antibody solution contains substances like Tris or glycine, it is crucial to perform a buffer exchange into a suitable buffer such as Phosphate-Buffered Saline (PBS) at a pH of 7.2-7.4.[1] This can be accomplished using dialysis or a spin desalting column.[1]

-

Concentration Adjustment : Adjust the antibody concentration to a minimum of 2 mg/mL in the amine-free buffer.[1]

Preparation of AF488 NHS Ester Stock Solution

-

Allow the vial of AF488 NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

-

Just prior to use, dissolve the AF488 NHS ester in anhydrous dimethyl sulfoxide (DMSO) to create a 10 mg/mL stock solution.[1][4] The NHS ester is sensitive to moisture, so it is important to cap the vial tightly when not in use.[1]

Antibody Labeling Reaction

-

pH Adjustment : Add 1/10th the volume of 1 M sodium bicarbonate to your antibody solution to elevate the pH to approximately 8.3.[1] For instance, add 50 µL of 1 M sodium bicarbonate to 500 µL of the antibody solution.[1]

-

Calculate the Amount of Dye : Determine the volume of the AF488 NHS ester stock solution needed to achieve the desired molar ratio of dye to antibody. A common starting point for IgG antibodies is a 10:1 molar ratio.[4]

-

Reaction Incubation : Add the calculated amount of the AF488 NHS ester solution to the antibody solution while gently vortexing.[1] Incubate the reaction mixture for 1 hour at room temperature, ensuring it is protected from light.[1]

Purification of the Labeled Antibody

-

Column Equilibration : Equilibrate a spin desalting column with PBS according to the manufacturer's instructions.[1]

-

Removal of Unconjugated Dye : Apply the reaction mixture to the equilibrated spin column. Centrifuge the column to separate the larger, labeled antibody from the smaller, unconjugated dye molecules.[1]

-

Collection : The eluate will contain the purified AF488-labeled antibody.[1]

Determination of the Degree of Labeling (DOL)

The degree of labeling, which represents the average number of fluorophore molecules conjugated to each antibody molecule, can be determined using spectrophotometry.[1]

-

Absorbance Measurement : Measure the absorbance of the purified labeled antibody at 280 nm (A280) and 494 nm (A494).[1]

-

Calculation : The DOL can be calculated using the following formula:

DOL = (A494 × Molar mass of antibody) / (ε_dye × (A280 - (CF × A494)))

Where:

-

A494 is the absorbance at 494 nm (the maximum absorbance of AF488).[1]

-

A280 is the absorbance at 280 nm.

-

Molar mass of antibody (for IgG, ~150,000 g/mol ).

-

ε_dye is the molar extinction coefficient of AF488 at 494 nm (typically ~71,000 cm⁻¹M⁻¹).

-

CF is the correction factor for the absorbance of the dye at 280 nm (for AF488, this is approximately 0.11).

-

Chemical Reaction

The following diagram illustrates the chemical reaction between the AF488 NHS ester and a primary amine on the antibody, resulting in a stable amide bond.

Troubleshooting

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Under-labeling (Low DOL) | - Presence of amine-containing buffers or stabilizers.- Antibody concentration is too low (<2 mg/mL).- Incorrect pH of the reaction buffer. | - Perform buffer exchange to remove interfering substances.- Concentrate the antibody to >2 mg/mL.- Ensure the reaction buffer is at pH 8.3.[1] |

| Over-labeling (High DOL) | - Molar ratio of dye to antibody is too high. | - Reduce the molar ratio of dye to antibody in the reaction.[1] |

References

Application Notes: Direct Immunofluorescence Staining via Antibody Labeling with AF488 NHS Ester

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Direct immunofluorescence (IF) is a powerful technique for visualizing the localization of specific antigens in cells and tissues. This method involves the use of a primary antibody that is directly conjugated to a fluorophore, such as Alexa Fluor™ 488 (AF488). The AF488 N-hydroxysuccinimidyl (NHS) ester is an amine-reactive reagent that covalently couples to primary amines (e.g., on lysine residues) on the antibody, forming a stable amide bond. This protocol provides a detailed, two-part procedure for first conjugating a primary antibody with AF488 NHS ester and then using the resulting conjugate for direct immunofluorescence staining of cultured cells.

The key to successful conjugation is maintaining a slightly alkaline pH (8.3-8.5) to ensure the primary amines on the antibody are deprotonated and reactive, while minimizing the competing hydrolysis of the NHS ester.[1][2] This is typically achieved using a sodium bicarbonate buffer.[3][] Following conjugation, the labeled antibody must be purified from the unconjugated dye.[5] The subsequent immunofluorescence protocol outlines the steps for cell fixation, permeabilization, and staining to achieve high-quality imaging results.

Part 1: Antibody Conjugation with AF488 NHS Ester

This section details the procedure for covalently labeling a purified antibody with AF488 NHS ester.

Protocol: Antibody Labeling

-

Antibody Preparation:

-

Ensure the antibody is in an amine-free buffer, such as Phosphate-Buffered Saline (PBS). Buffers containing Tris or glycine are incompatible as they will compete for reaction with the NHS ester.[6]

-

If necessary, perform a buffer exchange using dialysis or a desalting column.[6]

-

Adjust the antibody concentration to 2-10 mg/mL for optimal labeling. A concentration below 2 mg/mL can significantly reduce conjugation efficiency.[6]

-

-

Reagent Preparation:

-

1 M Sodium Bicarbonate Buffer (pH 8.3): Prepare a 1 M solution of sodium bicarbonate in ultrapure water. Adjust the pH to 8.3 using 1 M HCl or 1 M NaOH. This buffer can be stored at 4°C for up to two weeks.[1]

-

AF488 NHS Ester Stock Solution: Immediately before use, dissolve the AF488 NHS ester in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.[3][5] The NHS ester is moisture-sensitive, so it should be handled in a low-humidity environment and the vial capped tightly.

-

-

Labeling Reaction:

-

Add 1/10th volume of 1 M sodium bicarbonate buffer (pH 8.3) to your antibody solution. For example, add 50 µL of buffer to 500 µL of antibody solution. This raises the pH to the optimal range for the reaction.[3]

-

Calculate the required volume of AF488 NHS ester stock solution to add. A molar dye-to-antibody ratio between 5:1 and 15:1 is a good starting point for optimization.

-

Add the calculated amount of AF488 NHS ester solution to the antibody solution while gently vortexing.

-

Incubate the reaction for 1 hour at room temperature, protected from light.[3]

-

-

Purification of the Conjugate:

-

Separate the labeled antibody from the unconjugated dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or extensive dialysis against PBS.[5] This step is crucial to remove free dye that would otherwise cause high background staining.

-

Collect the fractions containing the fluorescently labeled antibody.

-

-

Determination of Degree of Labeling (DOL) (Optional but Recommended):

-

The DOL is the average number of fluorophore molecules conjugated to each antibody molecule. An optimal DOL for most antibodies is between 2 and 10.

-

Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum for AF488 (~494 nm, Amax).

-

Calculate the protein concentration and DOL using the formulas provided in the table below.

-

Data Presentation: Labeling Parameters & Calculations

| Parameter | Recommended Value/Formula | Notes |

| Antibody Concentration | 2 - 10 mg/mL | Lower concentrations reduce labeling efficiency.[6] |

| Reaction Buffer | 0.1 M Sodium Bicarbonate, pH 8.3 | Amine-free buffers like PBS or Borate are also suitable.[6] |

| Dye:Protein Molar Ratio | 5:1 to 15:1 | This should be optimized for each antibody. |

| Incubation Time | 1 hour at Room Temperature | Protect from light. |

| Protein Concentration (mg/mL) | [A280 - (Amax × CF280)] / ε_prot | CF280 is the correction factor for the dye's absorbance at 280 nm (~0.11 for AF488). ε_prot for IgG is ~1.4 (for a 1 mg/mL solution). |

| Degree of Labeling (DOL) | (Amax × MW_prot) / (ε_dye × Protein Conc. [mg/mL]) | MW_prot is the molecular weight of the antibody (~150,000 Da for IgG). ε_dye is the molar extinction coefficient of AF488 (~71,000 cm⁻¹M⁻¹). |

Diagram: Antibody Conjugation Workflow

Part 2: Direct Immunofluorescence Staining Protocol

This section describes how to use the newly generated AF488-conjugated antibody to stain cultured cells.

Protocol: Cell Staining and Imaging

-

Cell Preparation:

-

Culture cells on sterile glass coverslips in a petri dish until they reach the desired confluency (typically 50-70%).

-

Gently wash the cells twice with PBS.

-

-

Fixation:

-

Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[7]

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization (for intracellular antigens):

-

If the target antigen is intracellular, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature.[7]

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1-5% Bovine Serum Albumin (BSA) or 5% normal goat serum in PBS) for 30-60 minutes at room temperature.[8]

-

-

Staining:

-

Dilute the AF488-conjugated primary antibody to its optimal concentration in the blocking buffer. The optimal concentration typically ranges from 1-10 µg/mL and should be determined by titration.

-

Aspirate the blocking buffer from the coverslips and add the diluted antibody solution.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.[8]

-

-

Washing:

-

Wash the cells three times with PBS for 5 minutes each to remove unbound antibodies.[6] Keep the coverslips protected from light from this point forward.

-

-

Counterstaining (Optional):

-

To visualize nuclei, incubate the cells with a DNA stain such as DAPI (e.g., 300 nM in PBS) for 5 minutes at room temperature.

-

Wash twice with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto glass slides using an anti-fade mounting medium.

-

Seal the edges of the coverslip with nail polish.

-

Image the slides using a fluorescence or confocal microscope equipped with the appropriate filters for AF488 (Excitation/Emission: ~495/519 nm) and the counterstain (e.g., DAPI). Store slides at 4°C in the dark.

-

Diagram: Direct Immunofluorescence Workflow

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| High Background | Antibody concentration too high.[3] | Titrate the antibody to determine the optimal concentration with the best signal-to-noise ratio. |

| Insufficient blocking. | Increase blocking time to 60 minutes or try a different blocking agent (e.g., 5% normal serum from the secondary antibody species if doing indirect IF).[6] | |

| Inadequate washing.[3][6] | Increase the number and duration of wash steps. Ensure thorough washing after fixation and antibody incubations.[6] | |

| Autofluorescence of sample. | Image an unstained control sample to check for autofluorescence. Use an anti-fade mounting medium. | |

| Weak or No Signal | Suboptimal antibody dilution. | Optimize the antibody concentration by performing a titration. |

| Inefficient antibody labeling (Low DOL). | Re-label the antibody, ensuring correct pH, antibody concentration, and removal of interfering substances. | |

| Antigen masked by fixation. | Try a different fixation method (e.g., methanol fixation) or perform antigen retrieval. | |

| Fluorophore photobleaching. | Minimize light exposure during all incubation and storage steps. Use an anti-fade mounting medium. |

References

- 1. fluidic.com [fluidic.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. benchchem.com [benchchem.com]

- 5. furthlab.xyz [furthlab.xyz]

- 6. benchchem.com [benchchem.com]

- 7. interchim.fr [interchim.fr]

- 8. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for AF488 NHS Ester in Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing AF488 NHS Ester for the fluorescent labeling of antibodies and subsequent application in flow cytometry. This document outlines the chemical principles, detailed experimental protocols, and data interpretation necessary for successful conjugation and cell staining.

Introduction to AF488 NHS Ester Labeling

Alexa Fluor™ 488 (AF488) is a bright, photostable, and pH-insensitive green fluorescent dye, making it an ideal choice for antibody conjugation in various applications, including flow cytometry.[1] The N-hydroxysuccinimide (NHS) ester functional group of AF488 readily reacts with primary amines (-NH₂) present on proteins, primarily the ε-amino groups of lysine residues and the N-terminal amine.[2][3] This reaction, known as acylation, forms a stable covalent amide bond, permanently attaching the fluorophore to the antibody.[4] The optimal pH for this reaction is slightly alkaline, typically between 8.3 and 9.0.[4][5] While triethylamine (TEA) can be used as a base in non-aqueous labeling reactions, for antibody labeling in aqueous buffers, sodium bicarbonate is more commonly employed to achieve the desired pH.[6][7]

Key Experimental Parameters and Data

Successful and reproducible antibody labeling requires careful control of several parameters. The following table summarizes the key quantitative data for labeling a typical IgG antibody with AF488 NHS ester.

| Parameter | Recommended Value/Range | Notes |

| AF488 NHS Ester Properties | ||

| Excitation Maximum (Ex) | ~494 nm | [1] |

| Emission Maximum (Em) | ~517 nm | [1] |

| Molar Extinction Coefficient (at 494 nm) | ~73,000 cm⁻¹M⁻¹ | [1] |

| Molecular Weight | ~643.4 g/mol | [1] |

| Antibody Preparation | ||

| Antibody Purity | >90% | Impurities can compete for labeling. |

| Antibody Buffer | Amine-free (e.g., PBS) | Buffers containing Tris or glycine will interfere with the reaction.[4] |

| Antibody Concentration | 2-10 mg/mL | Lower concentrations can reduce labeling efficiency.[4] |

| Labeling Reaction | ||

| Reaction pH | 8.3 - 9.0 | [4] |

| Molar Coupling Ratio (Dye:Protein) | 5:1 to 20:1 | This should be optimized for each antibody.[4] |

| Reaction Time | 1-2 hours | [4] |

| Reaction Temperature | Room Temperature | |

| Post-Labeling | ||

| Degree of Labeling (DOL) | 4-9 moles of dye per mole of IgG | Optimal for maintaining antibody function and fluorescence.[4][8] |

Experimental Protocols

Protocol for Antibody Labeling with AF488 NHS Ester

This protocol details the steps for conjugating AF488 NHS ester to an antibody.

Materials:

-

Antibody to be labeled (in an amine-free buffer like PBS)

-

AF488 NHS Ester

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

1 M Sodium Bicarbonate (pH 8.3)

-

Purification column (e.g., Sephadex G-25) or dialysis equipment

-

Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Procedure:

-

Antibody Preparation:

-

AF488 NHS Ester Stock Solution Preparation:

-

Just before use, dissolve the AF488 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[4]

-

-

Labeling Reaction:

-

Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to ~8.3.[2]

-

Calculate the required volume of AF488 NHS ester stock solution to achieve the desired molar coupling ratio.

-

Add the calculated amount of AF488 NHS ester solution to the antibody solution while gently vortexing.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.[4]

-

-

Purification of the Labeled Antibody:

-

Separate the labeled antibody from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or by dialysis against PBS.

-

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 494 nm (A₄₉₄).

-

Calculate the protein concentration and DOL using the following formulas[9][10]:

-

Protein Concentration (M) = [A₂₈₀ - (A₄₉₄ x Correction Factor)] / ε_protein

-

DOL = (A₄₉₄ x Molar Extinction Coefficient of Protein) / [(A₂₈₀ - (A₄₉₄ x Correction Factor)) x 73,000]

-

The correction factor for AF488 at 280 nm is typically around 0.11.[11] The molar extinction coefficient (ε) for a typical IgG at 280 nm is ~210,000 M⁻¹cm⁻¹.[12]

-

-

Protocol for Direct Flow Cytometry Staining of Cell Surface Antigens

This protocol outlines the procedure for staining cells with a directly conjugated AF488 antibody.

Materials:

-

Cell suspension (e.g., peripheral blood mononuclear cells, cultured cells)

-

AF488-conjugated primary antibody

-

Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA and 0.1% sodium azide)

-

FACS tubes

Procedure:

-

Cell Preparation:

-

Harvest cells and wash them once with Flow Cytometry Staining Buffer.

-

Resuspend the cells in staining buffer to a concentration of 1 x 10⁷ cells/mL.

-

-

Staining:

-

Washing:

-

Add 2-3 mL of Flow Cytometry Staining Buffer to each tube.

-

Centrifuge at 300-400 x g for 5 minutes at 4°C.

-

Decant the supernatant.

-

Repeat the wash step twice.

-

-

Data Acquisition:

-

Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

-

Analyze the samples on a flow cytometer using the appropriate laser and filter settings for AF488 (e.g., 488 nm laser for excitation and a 530/30 nm bandpass filter for emission).

-

Visualizations

Caption: Reaction of AF488 NHS Ester with a primary amine on a protein.

Caption: Workflow for labeling an antibody with AF488 NHS Ester.

Caption: Direct flow cytometry staining workflow.

References

- 1. Invitrogen Alexa Fluor 488 NHS Ester (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. fluidic.com [fluidic.com]

- 6. neb.com [neb.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. broadpharm.com [broadpharm.com]

- 9. Degree of labeling (DOL) step by step [abberior.rocks]

- 10. info.gbiosciences.com [info.gbiosciences.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. tools.thermofisher.com [tools.thermofisher.com]

- 13. biotium.com [biotium.com]

- 14. Flow Cytometry Protocol | Abcam [abcam.com]

Application Notes and Protocols for AF488 NHS Ester Protein Conjugation for In-Vivo Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction